molecular formula C9H5Cl2NO2 B13694091 6,8-Dichloro-3-hydroxyquinolin-2(1H)-one

6,8-Dichloro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B13694091
M. Wt: 230.04 g/mol
InChI Key: BRWASOZNABEKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-hydroxyquinolin-2(1H)-one (CAS 1228009-24-2) is a high-purity chemical compound supplied for scientific research and development. With the molecular formula C9H5Cl2NO2 and a molecular weight of 230.05, this compound is a derivative of the 3-hydroxyquinolin-2(1H)-one scaffold . This class of compounds has recently been identified as a promising lead for the design of novel tyrosinase inhibitors, as demonstrated in studies on structurally related molecules . Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibitors are of significant interest in cosmeceutical research for managing skin hyperpigmentation . Researchers can utilize this compound as a building block for further structural optimization or to investigate its potential biological activity in relevant assay systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

6,8-dichloro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(13)9(14)12-8(4)6(11)3-5/h1-3,13H,(H,12,14)

InChI Key

BRWASOZNABEKNB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 6,8-dichloro-3-hydroxyquinolin-2(1H)-one and related compounds:

Compound Name Substituents Core Structure Key Properties/Activities Reference ID
This compound 3-OH, 6-Cl, 8-Cl Quinolin-2(1H)-one Hypothesized antimicrobial/antiviral N/A
3-BUTYL-6,7-DICHLORO-4-HYDROXYQUINOLIN-2(1H)-ONE 4-OH, 6-Cl, 7-Cl, 3-butyl Quinolin-2(1H)-one Increased lipophilicity due to butyl
6,8-Dichloro-2-methyl-1H-quinolin-4-one 2-CH3, 6-Cl, 8-Cl, 4-ketone Quinolin-4-one Reduced H-bonding potential
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 6-F, 4-OH Quinolin-2(1H)-one Enhanced metabolic stability (F vs. Cl)
3-Aryl-4-hydroxyquinolin-2-(1H)-one derivatives 3-Ar (aryl), 4-OH Quinolin-2(1H)-one Anticancer activity (QSAR-optimized)

Key Comparative Insights

Substituent Position and Electronic Effects The 6,8-dichloro substitution in the target compound contrasts with 6,7-dichloro in . Adjacent chlorines (6,7) may induce steric hindrance or altered π-stacking compared to 6,8 substitution, which offers spatial separation .

Hydrogen Bonding and Solubility

  • The 3-OH group in the target compound enhances hydrogen-bonding capacity, unlike 2-methyl or 4-ketone substituents (e.g., ), which reduce polarity and aqueous solubility .

Biological Activity Trends Halogenated quinolinones (e.g., ) exhibit antimicrobial and anti-HIV activities, with dichloro substituents enhancing potency due to lipophilicity and target binding . 3-Aryl derivatives () show anticancer activity via QSAR-optimized electronic profiles, suggesting that the target compound’s 3-OH and 6,8-Cl groups could be similarly tunable .

Lipophilicity and Bioavailability

  • Butyl chains () increase logP values, favoring membrane permeability but risking toxicity. The target compound’s lack of long alkyl chains may balance bioavailability and safety .

Research Findings and Data

Antimicrobial Activity

  • Quinazolin-4(3H)-ones with dichloro/dibromo substituents () showed anti-HIV activity (IC50: 100 μg/mL) comparable to ciprofloxacin, suggesting halogenation enhances target binding .
  • 3-Hydroxyquinolin-2(1H)-ones (e.g., ) demonstrated moderate antimicrobial activity, with hydroxyl groups critical for interaction with bacterial enzymes .

Anticancer Potential

  • 3-Aryl-4-hydroxyquinolin-2(1H)-ones () exhibited activity correlated with ΔE (HOMO-LUMO gap) and λmax values, indicating electronic tuning via substituents .

Preparation Methods

Key Synthetic Route Overview

The general synthetic approach involves:

  • Step 1: Oxidative cyclization of substituted anilines or related precursors to form the quinolin-2(1H)-one core.
  • Step 2: Introduction of chloro substituents at positions 6 and 8 on the quinoline ring.
  • Step 3: Hydroxylation at the 3-position to yield the 3-hydroxyquinolin-2(1H)-one structure.

A representative process adapted from patent WO2017115287A1 describes the oxidation of a precursor compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a polar aprotic solvent at controlled temperatures (30–60 °C), which facilitates the formation of the hydroxyquinolinone intermediate. However, care must be taken as the use of DDQ can lead to impurity formation, affecting yield and purity.

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Oxidative cyclization 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), polar aprotic solvent, 30–60 °C Formation of this compound intermediate; impurity control critical
2 Chlorination (if not pre-introduced) Chlorinating agents such as N-chlorosuccinimide (NCS) or direct substitution methods Installation of chlorine atoms at positions 6 and 8 on quinoline ring
3 Hydroxylation Controlled hydrolysis or selective oxidation Introduction of hydroxy group at position 3

Alternative Synthetic Strategies

  • Condensation reactions involving substituted anilines and β-ketoesters or related compounds to form the quinoline ring system, followed by selective chlorination and hydroxylation.
  • Use of palladium-catalyzed coupling reactions for assembling complex intermediates, though these are more common in related derivatives like Brexpiprazole and less documented specifically for this compound due to cost and complexity.

Purification and Characterization

Purification is typically achieved through crystallization or chromatographic techniques. Characterization methods include:

  • Powder X-ray diffraction (XRD) to confirm crystalline forms.
  • Differential scanning calorimetry (DSC) and infrared spectroscopy (IR) to assess purity and polymorphism.
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.

Research Data and Analysis

The available literature and patent disclosures emphasize the importance of optimizing the oxidation step with DDQ to minimize impurities. The molar ratio of DDQ to precursor is critical, generally maintained between 0.5:1 to 2:1 for optimal yield and purity.

Parameter Optimal Range/Value Impact on Synthesis
DDQ to precursor molar ratio 0.5:1 to 2:1 Controls oxidation efficiency and impurity formation
Reaction temperature 30–60 °C Balances reaction rate and side product formation
Solvent Polar aprotic solvents (e.g., acetonitrile, DMF) Enhances solubility and reaction control

Impurity formation during oxidation can lead to difficulties in downstream purification and reduced overall yield. Alternative oxidants or modified reaction conditions may be explored to improve this step.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Challenges
Oxidative cyclization with DDQ DDQ, polar aprotic solvent, 30–60 °C Efficient ring closure Impurity formation, cost of DDQ
Chlorination NCS or other chlorinating agents Selective chlorination possible Over-chlorination risk
Hydroxylation Controlled hydrolysis or oxidation Introduces hydroxy group selectively Requires precise control
Purification Crystallization, chromatography High purity achievable Removal of closely related impurities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-Dichloro-3-hydroxyquinolin-2(1H)-one to minimize side-product formation?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors under acidic or basic conditions. For example, a modified Gould-Jacobs reaction using polyphosphoric acid (PPA) at 120–140°C can promote cyclization while minimizing hydrolysis of sensitive chloro substituents . Key parameters include:

  • Temperature control : Excessive heat (>150°C) may lead to dechlorination or ring degradation.
  • Solvent selection : Ethanol or acetic acid as solvents improve solubility of intermediates, reducing side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMF/water mixtures enhances purity (>95% by HPLC) .

Q. How can NMR and IR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl proton (3-OH) appears as a broad singlet (~δ 12.5 ppm) in DMSO-d₆, distinguishable from aromatic protons (δ 6.8–8.2 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts (e.g., H-5 at δ 8.1 ppm due to 6,8-dichloro effects) .
  • IR : A strong absorption band at ~3200–3400 cm⁻¹ confirms the hydroxyl group, while C=O stretching of the quinolinone ring appears at ~1650–1680 cm⁻¹ .
  • Contradiction resolution : If overlapping signals occur, use deuterium exchange (D₂O) to confirm exchangeable protons or 2D NMR (COSY, HSQC) to assign coupling patterns .

Q. What mechanisms underlie the antibacterial activity of this compound?

  • Methodological Answer : Preliminary studies on analogous compounds suggest:

  • Topoisomerase inhibition : The hydroxyl and chloro groups may chelate Mg²⁺ ions critical for bacterial DNA gyrase function .
  • Membrane disruption : Hydrophobic interactions between the quinolinone core and lipid bilayers enhance permeability, as shown in fluorescence dye-leakage assays .
  • Validation : Perform MIC assays against E. coli and S. aureus with/without efflux pump inhibitors (e.g., CCCP) to assess resistance mechanisms .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

  • Methodological Answer : The electron-withdrawing chloro and hydroxyl groups direct electrophiles to the 5-position (para to hydroxyl). To confirm:

  • Nitration studies : Use HNO₃/H₂SO₄ at 0–5°C; LC-MS analysis of products will show predominant 5-nitro derivatives.
  • DFT calculations : Optimize molecular orbitals to predict reactive sites. For example, Fukui indices indicate higher electrophilic susceptibility at C-5 .
  • Controlled experiments : Compare yields under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃) to refine selectivity .

Q. How to resolve contradictions in UV-Vis spectral data for metal complexes of this compound?

  • Methodological Answer : Discrepancies in λₘₐₓ values may arise from solvent polarity or metal-ligand stoichiometry.

  • Job’s plot analysis : Determine the binding ratio (e.g., 1:1 or 2:1 ligand:metal) using absorbance titrations with Cu²⁺ or Fe³⁺ .
  • TD-DFT modeling : Simulate electronic transitions to assign experimental peaks. For instance, a bathochromic shift >30 nm suggests charge-transfer interactions .
  • pH control : Stabilize deprotonated forms (pH >10) to enhance chelation and reduce spectral variability .

Q. What strategies improve the pharmacokinetic profile of this compound analogues?

  • Methodological Answer :

  • Prodrug design : Acetylate the 3-OH group to enhance lipophilicity (logP improvement from 1.2 to 2.8), followed by enzymatic hydrolysis in vivo .
  • SAR studies : Introduce methyl groups at non-critical positions (e.g., N-1) to reduce CYP450 metabolism, as shown in microsomal stability assays .
  • In silico ADMET prediction : Use tools like SwissADME to optimize bioavailability and minimize hepatotoxicity risks .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies may stem from:

  • Crystallinity vs. amorphous forms : Amorphous phases (generated via rapid precipitation) exhibit higher solubility in DMSO than crystalline forms .
  • Hydration state : Anhydrous vs. monohydrate forms alter solubility profiles. Characterize via TGA/DSC to confirm hydration .
  • Experimental error : Use standardized shake-flask methods with HPLC quantification to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.